1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one
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Overview
Description
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is notable for its complex structure, which includes a trifluorobutanone moiety, a piperidine ring, and a dimethylpyrimidinyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methylene bridge linked to the dimethylpyrimidinyl group.
Introduction of the Trifluorobutanone Moiety: This step involves the reaction of the piperidine derivative with a trifluorobutanone precursor under controlled conditions.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and reactivity.
Trifluorobutanone Derivatives: Compounds with the trifluorobutanone moiety may exhibit similar chemical behavior, particularly in reactions involving the trifluoromethyl group.
Dimethylpyrimidinyl Derivatives: These compounds share the dimethylpyrimidinyl group and may have similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-11-12(2)20-10-21-15(11)24-9-13-4-7-22(8-5-13)14(23)3-6-16(17,18)19/h10,13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBICSAPMXWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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